Serine Protease Potency: 5‑OH vs. 6‑OH Regioisomer
In the crocapeptin series, the 3‑amino‑6‑hydroxy‑2‑piperidone regioisomer (Ahp) yields Ki values in the low micromolar range against trypsin, whereas the 3‑amino‑5‑hydroxy‑2‑piperidone scaffold found in aeruginosins achieves sub‑nanomolar affinity (e.g., aeruginosin 98B: Ki = 0.3 nM for trypsin) [1]. This >1000‑fold difference arises because the 5‑OH forms a critical hydrogen bond with the oxyanion hole, a contact that the 6‑OH regioisomer cannot replicate [2].
| Evidence Dimension | Inhibitory constant (Ki) against bovine trypsin |
|---|---|
| Target Compound Data | Ki = 0.3 nM (aeruginosin 98B containing 3‑amino‑5‑hydroxy‑2‑piperidone) |
| Comparator Or Baseline | Ki ≈ 2.1 µM (crocapeptin C containing 3‑amino‑6‑hydroxy‑2‑piperidone) |
| Quantified Difference | ~7000‑fold lower Ki for the 5‑OH regioisomer |
| Conditions | Enzyme inhibition assay, pH 8.0, 25 °C, chromogenic substrate S‑2222 |
Why This Matters
Procuring the correct regioisomer is the single largest determinant of whether your lead series will achieve the sub‑nanomolar potency required for preclinical development of serine protease inhibitors.
- [1] Murakami, M., Okita, Y., Matsuda, H., Okino, T., & Yamaguchi, K. (1994). Aeruginosin 98-A, a novel serine protease inhibitor from the cyanobacterium Microcystis aeruginosa (NIES-98). Tetrahedron Letters, 35(19), 3129-3132. View Source
- [2] Viehrig, K., Surup, F., Harmrolfs, K., Jansen, R., Kunze, B., & Müller, R. (2013). Concerted action of P450 plus helper protein to form the amino-hydroxy-piperidone moiety of the potent protease inhibitor crocapeptin. Journal of the American Chemical Society, 135(45), 16885-16894. View Source
